14.3-Fold Spasmolytic Potency Gain Over Natural Stilbenoid Baseline Resveratrol
In a direct head-to-head comparison within the same study, 3,5-difluoro-N-(4-fluorophenyl)benzamide (Compound 3) achieved an IC₅₀ of 3.25 μM for spasmolytic activity, representing a 14.3-fold improvement over the natural stilbenoid resveratrol (IC₅₀ = 46.4 μM), which served as the study's baseline and natural product starting point . The assay used electrically stimulated guinea pig terminal ileum preparations—a well-established model for identifying antispasmodic compounds relevant to gastrointestinal hypermotility disorders .
| Evidence Dimension | Spasmolytic potency (IC₅₀ against electrically stimulated contractions) |
|---|---|
| Target Compound Data | IC₅₀ = 3.25 μM |
| Comparator Or Baseline | Resveratrol: IC₅₀ = 46.4 μM |
| Quantified Difference | 14.3-fold improvement in potency |
| Conditions | Electrically stimulated guinea pig terminal ileum; isolated organ bath preparation |
Why This Matters
This quantitative potency advantage over the natural product starting point demonstrates that the synthetic benzanilide scaffold with optimized fluorination delivers pharmacologically meaningful efficacy gains, making this compound a superior starting point for GI spasmolytic drug discovery programs compared to stilbenoid-based leads.
- [1] Brunhofer G, Handler N, Leisser K, Studenik CR, Erker T. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. Bioorg Med Chem. 2008;16(11):5974-5981. doi:10.1016/j.bmc.2008.04.057. PMID: 18477510. View Source
